

In-depth Technical Guide to 2-(Boc-aminomethyl)phenol

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Compound of Interest

Compound Name: **2-(Boc-aminomethyl)phenol**

Cat. No.: **B023814**

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This guide provides a comprehensive overview of **2-(Boc-aminomethyl)phenol**, also known as tert-butyl (2-hydroxybenzyl)carbamate, for researchers, scientists, and professionals in drug development. It covers the compound's synonyms, chemical properties, a detailed synthesis protocol, and its applications, with a focus on its role as a key intermediate in organic synthesis and medicinal chemistry.

Nomenclature and Chemical Identity

2-(Boc-aminomethyl)phenol is a carbamate-protected derivative of 2-(aminomethyl)phenol. The tert-butyloxycarbonyl (Boc) protecting group on the amine functionality makes it a stable intermediate for various chemical transformations where the reactivity of the primary amine needs to be temporarily masked.

Synonyms:

- tert-butyl (2-hydroxybenzyl)carbamate
- 2-(tert-butoxycarbonylaminomethyl)phenol
- N-Boc-2-(aminomethyl)phenol
- (2-Hydroxybenzyl)carbamic acid tert-butyl ester

Chemical Identifiers:

Identifier	Value
CAS Number	390427-07-3
Molecular Formula	C ₁₂ H ₁₇ NO ₃
Molecular Weight	223.27 g/mol
IUPAC Name	tert-butyl N-[(2-hydroxyphenyl)methyl]carbamate

Physicochemical and Spectroscopic Data

While extensive experimental data for **2-(Boc-aminomethyl)phenol** is not widely published, the following table summarizes its known and predicted properties. For comparison, data for the deprotected form, 2-(aminomethyl)phenol, is also included.

Table 1: Physicochemical Properties

Property	2-(Boc-aminomethyl)phenol	2-(aminomethyl)phenol
Physical State	Solid	White to light yellow crystalline powder[1]
Melting Point	Not reported	129 °C[1]
Boiling Point	Not reported	245 °C at 760 mmHg[1]
Solubility	Soluble in common organic solvents like dichloromethane, chloroform, and alcohols[2]	Soluble in polar organic solvents[3]
pKa	Not reported	Not reported

Spectroscopic Data:

The structural features of **2-(Boc-aminomethyl)phenol** can be confirmed using various spectroscopic techniques.

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4-1.5 ppm), the methylene protons (a singlet or doublet around 4.2-4.4 ppm), and the aromatic protons (multiplets in the range of 6.7-7.2 ppm). The phenolic hydroxyl proton and the N-H proton of the carbamate will appear as broad singlets.
- ^{13}C NMR: The carbon NMR spectrum will display signals for the quaternary carbon and methyl carbons of the Boc group, the methylene carbon, and the aromatic carbons.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the carbamate (around $3300\text{-}3400\text{ cm}^{-1}$), the C=O stretching of the carbamate (around $1680\text{-}1700\text{ cm}^{-1}$), the O-H stretching of the phenol (a broad band around $3200\text{-}3600\text{ cm}^{-1}$), and C-O stretching (around 1250 cm^{-1}).[4]
- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the Boc group.

Synthesis of 2-(Boc-aminomethyl)phenol

The most common and straightforward method for the synthesis of **2-(Boc-aminomethyl)phenol** is the Boc protection of the commercially available 2-(aminomethyl)phenol.

Experimental Protocol: Boc Protection of 2-(aminomethyl)phenol

This protocol describes a general procedure for the N-tert-butyloxycarbonylation of an amine using di-tert-butyl dicarbonate (Boc_2O).[5]

Materials:

- 2-(aminomethyl)phenol
- Di-tert-butyl dicarbonate (Boc_2O)
- A suitable base (e.g., triethylamine, sodium bicarbonate)
- A suitable solvent (e.g., dichloromethane, tetrahydrofuran, or a biphasic system with water)

- Standard laboratory glassware and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography setup)

Procedure:

- **Dissolution:** Dissolve 2-(aminomethyl)phenol (1.0 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
- **Base Addition:** Add the base (1.1-1.5 equivalents) to the solution.
- **Boc₂O Addition:** Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:**
 - Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
 - If a water-miscible solvent was used, remove it under reduced pressure.
 - Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **2-(Boc-aminomethyl)phenol**.

Workflow for the Synthesis of **2-(Boc-aminomethyl)phenol:**



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Synthesis of **2-(Boc-aminomethyl)phenol**.

Applications in Organic Synthesis and Drug Development

The primary application of **2-(Boc-aminomethyl)phenol** lies in its utility as a versatile building block in multi-step organic syntheses. The Boc protecting group allows for selective reactions at other positions of the molecule, particularly the phenolic hydroxyl group, without interference from the nucleophilic amine.

Key Reactions:

- **O-Alkylation and O-Arylation:** The phenolic hydroxyl group can be readily alkylated or arylated to introduce a wide range of substituents. The resulting ether derivatives can be further elaborated, and the Boc group can be subsequently removed under acidic conditions to reveal the primary amine.
- **Esterification:** The phenol can be converted to an ester, which can serve as a prodrug moiety or as a handle for further functionalization.
- **Coupling Reactions:** The aromatic ring can participate in various coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form more complex molecular scaffolds.

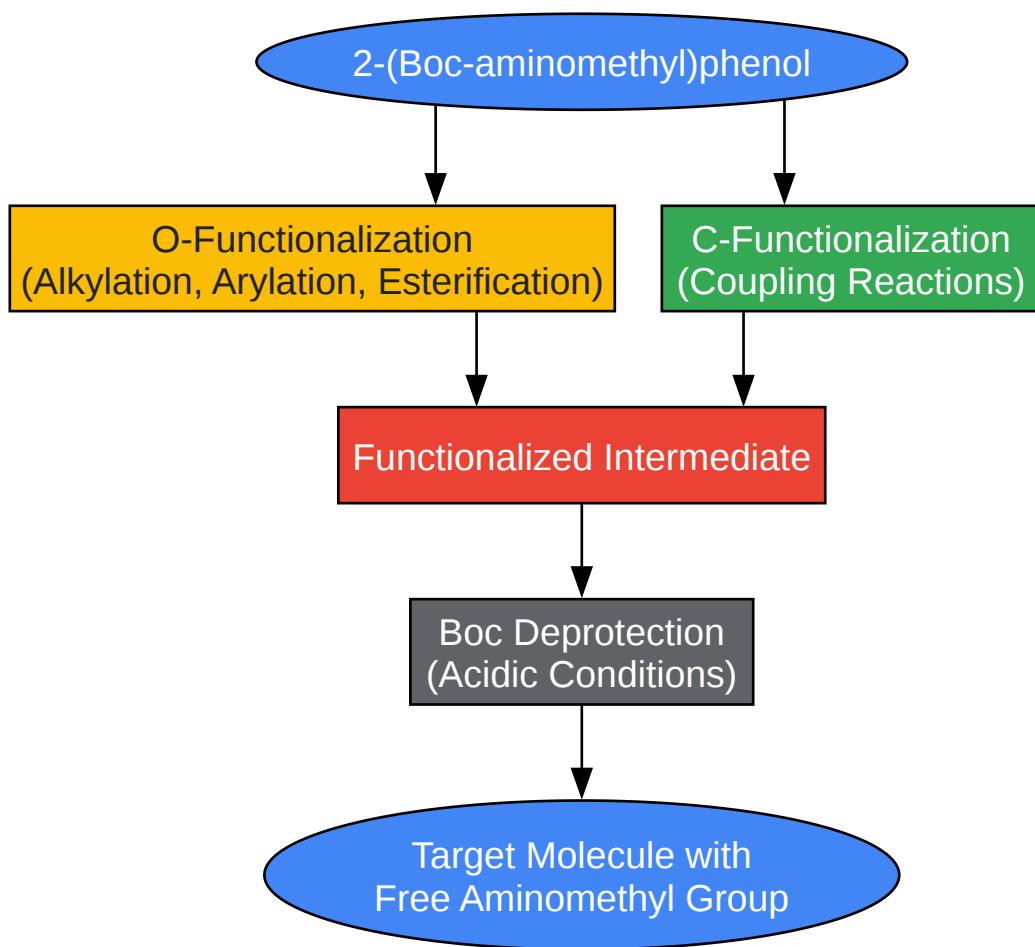
Role in Drug Discovery:

While there is limited specific information on the biological activity of **2-(Boc-aminomethyl)phenol** itself, its structural motifs are present in many biologically active compounds. The aminophenol core is a known pharmacophore in medicinal chemistry.^[6]

Carbamates are also widely used in drug design to improve the physicochemical properties of molecules, such as their stability and bioavailability.^[7]

The deprotected form, 2-(aminomethyl)phenol, and its isomers have been investigated for a range of biological activities, including antioxidant and anti-inflammatory properties. This suggests that derivatives synthesized from **2-(Boc-aminomethyl)phenol** could be of interest in the development of new therapeutic agents.

Logical Relationship of **2-(Boc-aminomethyl)phenol** in Synthesis:



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Synthetic utility of **2-(Boc-aminomethyl)phenol**.

Conclusion

2-(Boc-aminomethyl)phenol is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its protected amine and reactive phenolic hydroxyl group allow for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex molecules with potential therapeutic applications. The straightforward synthesis and stability of this compound ensure its continued importance in the toolbox of synthetic chemists.

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